[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine

Catalog No.
S3279251
CAS No.
1351634-83-7
M.F
C8H5N3S2
M. Wt
207.27
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine

CAS Number

1351634-83-7

Product Name

[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine

IUPAC Name

[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine

Molecular Formula

C8H5N3S2

Molecular Weight

207.27

InChI

InChI=1S/C8H5N3S2/c9-8-11-4-1-2-5-6(7(4)13-8)10-3-12-5/h1-3H,(H2,9,11)

InChI Key

QKDFGBUSMQNQNA-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=C1N=C(S3)N)N=CS2

Solubility

not available
  • Availability

    While some chemical suppliers offer Benzo[1,2-d:3,4-d']bis(thiazole)-2-amine, [], there is no scientific literature readily available detailing its properties or potential applications.

  • Structural features

    The presence of two thiazole rings fused to a central benzene core suggests some potential avenues for investigation. Thiazole is a five-membered heterocyclic ring found in various biologically active molecules, including vitamin B1 (thiamine) and certain antibiotics. [] However, further research is needed to determine if Benzo[1,2-d:3,4-d']bis(thiazole)-2-amine exhibits any similar properties.

The compound [1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine is a heterocyclic organic molecule characterized by the presence of both thiazole and benzothiazole rings. Its structure features a fused bicyclic system that includes nitrogen and sulfur atoms, which contribute to its unique chemical properties and potential biological activities. The compound's molecular formula is C₉H₆N₂S₂, indicating a relatively simple structure that may exhibit complex interactions in biological systems.

Involving [1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine typically include nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of the amino group and the aromatic rings. These reactions can lead to various derivatives that may enhance or modify the biological activity of the parent compound. For instance, reactions with electrophiles can yield substituted derivatives that might exhibit improved pharmacological properties.

Research indicates that compounds similar to [1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine often possess significant biological activities. These activities can include antimicrobial, anticancer, and anti-inflammatory effects. The presence of nitrogen and sulfur in its structure may contribute to its ability to interact with biological targets such as enzymes and receptors. For example, thiazole derivatives have been studied for their potential as inhibitors of certain enzymes involved in cancer progression and microbial resistance .

Synthesis of [1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine can be achieved through several methods:

  • Cyclization Reactions: One common approach involves the cyclization of appropriate precursors containing thiazole and benzothiazole moieties.
  • Condensation Reactions: Condensation of an amine with a suitable thiazole derivative can also yield this compound.
  • Multicomponent Reactions: Recent synthetic strategies may involve multicomponent reactions that allow for the efficient assembly of complex structures from simpler starting materials.

These methods are advantageous for producing various derivatives that could enhance biological activity or alter pharmacokinetic properties.

The applications of [1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine primarily lie in medicinal chemistry due to its potential therapeutic effects. It may serve as a lead compound for developing new drugs targeting various diseases, particularly those related to microbial infections and cancer. Additionally, its unique structure makes it a candidate for further exploration in materials science and organic electronics.

Interaction studies involving [1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine often focus on its binding affinity to specific biological targets. Techniques such as molecular docking simulations and in vitro assays are employed to assess how this compound interacts with enzymes or receptors. These studies help elucidate the mechanisms by which the compound exerts its biological effects and guide further modifications to enhance efficacy.

Several compounds share structural similarities with [1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine, including:

  • Thiazole derivatives: Known for their broad spectrum of biological activities.
  • Benzothiazole derivatives: Often exhibit antimicrobial and anticancer properties.
  • Aminobenzothiazoles: These compounds are specifically noted for their neuroprotective and anti-inflammatory effects.

Comparison Table

Compound NameStructure FeaturesNotable Biological Activity
Thiazole DerivativesContains a five-membered ring with sulfurAntimicrobial, anticancer
Benzothiazole DerivativesContains a fused benzene-thiazole ringAntimicrobial, anti-inflammatory
AminobenzothiazolesAmino group attached to benzothiazoleNeuroprotective

The uniqueness of [1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine lies in its specific arrangement of nitrogen and sulfur atoms within a fused ring system that may provide distinct pharmacological profiles compared to these similar compounds.

XLogP3

2.5

Dates

Modify: 2023-08-19

Explore Compound Types